2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indole derivatives
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the quinoxaline moiety: This step involves the condensation of the indole derivative with an appropriate diamine and a diketone.
Attachment of the methoxy and propyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable alkylating agents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Analyse Chemischer Reaktionen
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Eigenschaften
Molekularformel |
C25H23N3O2 |
---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
9-methoxy-6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O2/c1-17-7-5-8-19(15-17)30-14-6-13-28-23-12-11-18(29-2)16-20(23)24-25(28)27-22-10-4-3-9-21(22)26-24/h3-5,7-12,15-16H,6,13-14H2,1-2H3 |
InChI-Schlüssel |
RIPVYJKTNBUZSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)OC)C4=NC5=CC=CC=C5N=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.